Ethyl (2S,3R)-2-amino-3-phenylbutanoate
Description
Ethyl (2S,3R)-2-amino-3-phenylbutanoate is a chiral ester featuring a phenyl group at the 3-position and an amino group at the 2-position. Its stereochemistry (2S,3R) is critical for biological activity and synthetic applications. The compound is synthesized via chemoenzymatic methods, such as enzymatic resolution of racemic mixtures or epimerization of stereoisomers, achieving high enantiomeric purity . Key applications include its use as an intermediate in pharmaceuticals, where stereochemical precision influences binding affinity and metabolic stability.
Properties
IUPAC Name |
ethyl (2S,3R)-2-amino-3-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCCMPPURKHIM-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Esterification of Phenylalanine
The most straightforward route to Ethyl (2S,3R)-2-amino-3-phenylbutanoate begins with L-phenylalanine, leveraging its native stereochemistry. The amino group is first protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. Boc protection is achieved by treating phenylalanine with di-tert-butyl dicarbonate in a tetrahydrofuran (THF)/water mixture at 0–5°C, yielding Boc-protected phenylalanine in >95% purity. Subsequent esterification with ethanol under acidic conditions (HCl or H₂SO₄) produces the ethyl ester. This step typically achieves 85–90% yield, with residual starting material removed via aqueous extraction.
Stereochemical Inversion at the 3-Position
To convert the native (2S,3S) configuration of phenylalanine derivatives to the target (2S,3R) configuration, a Mitsunobu reaction is employed. The hydroxyl group at the 3-position is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), followed by inversion via reaction with a chiral benzoic acid derivative. This step is critical for establishing the 3R configuration and proceeds with 75–80% enantiomeric excess (ee).
Deprotection and Final Isolation
Final deprotection of the Boc group is accomplished using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amino ester. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water affords the target compound in >98% purity. Overall yields for this three-step sequence range from 60–65%.
Catalytic Asymmetric Synthesis
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries, such as (4S)-4-benzyl-2-thioxothiazolidin-3-one, enables direct asymmetric synthesis. In a representative procedure, phenylacetaldehyde is condensed with the auxiliary in the presence of titanium tetrachloride and (–)-sparteine, achieving 85% ee for the (2S,3R) product. The auxiliary is later removed via hydrolysis under basic conditions (NaOH/MeOH), yielding the free amino ester with minimal racemization.
Transition Metal-Catalyzed Methods
Rhodium-catalyzed amidocarbonylation offers an alternative route. Phenylacetaldehyde reacts with acetamide and synthesis gas (CO/H₂) under high pressure (500 psi) in the presence of a cobalt-rhodium catalyst system. This method produces N-acetyl-β-phenylalanine, which is subsequently hydrolyzed and esterified to yield the target compound. While this approach achieves 70–75% yield, scalability is limited by the need for specialized high-pressure equipment.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic ethyl 2-amino-3-phenylbutanoate is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively hydrolyzes the (2R,3S) enantiomer in a biphasic system (water/toluene), leaving the desired (2S,3R) ester intact. After 24 hours at 37°C, enantiomeric ratios (E) exceeding 200 are achieved, with the product isolated in 45–50% yield and >99% ee.
Transaminase-Mediated Asymmetric Amination
A more recent approach employs ω-transaminases to catalyze the amination of β-keto esters. Ethyl 3-phenyl-2-oxobutanoate is treated with a transaminase and an amine donor (e.g., isopropylamine) in phosphate buffer (pH 7.5). Optimization of enzyme mutants has enabled >90% conversion and 95% ee for the (2S,3R) product, though substrate solubility remains a challenge.
Industrial-Scale Production Methods
Batch Reactor Optimization
Large-scale synthesis (100+ kg batches) utilizes jacketed reactors with precise temperature control. Key steps include:
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Esterification : Ethanol is added in excess (5:1 molar ratio) to minimize side reactions.
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Catalyst Recovery : Homogeneous catalysts (e.g., H₂SO₄) are neutralized with NaOH and filtered as sulfate salts for reuse.
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Continuous Distillation : Low-pressure distillation (2–3 mmHg) removes ethanol and water, improving reaction kinetics.
Green Chemistry Innovations
Recent advances focus on solvent-free esterification using microwave irradiation. Reaction times are reduced from 12 hours to 30 minutes, with yields maintained at 80–85%. Additionally, biocatalytic cascades combining lipases and transaminases in one pot have been piloted, though industrial adoption remains limited.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Chemical Synthesis | 60–65 | 98–99 | High | 120–150 |
| Catalytic Asymmetric | 70–75 | 85–90 | Moderate | 200–220 |
| Enzymatic Resolution | 45–50 | >99 | Low | 300–350 |
| Industrial Batch | 75–80 | 98–99 | High | 90–110 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol, or the phenyl group can undergo hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of alcohols or fully hydrogenated products.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
Ethyl (2S,3R)-2-amino-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Mechanism of Action
The mechanism by which Ethyl (2S,3R)-2-amino-3-phenylbutanoate exerts its effects is primarily through its interaction with biological molecules. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. The presence of the chiral center allows for specific interactions with enzymes and receptors, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Ethyl (2S,3R)-2,3-Dimethylglycerate (2S,3R)-4
Structural Features :
- Ester group : Ethyl
- Substituents : Methyl groups at positions 2 and 3.
- Stereochemistry : (2S,3R).
Comparison :
- Synthesis : Synthesized via enzymatic resolution using alcohol dehydrogenases, achieving >99% enantiomeric excess (e.e.) .
- Applications : Used in chiral building blocks for agrochemicals.
Ethyl (2S,3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide
Structural Features :
- Ester group : Ethyl
- Substituents : 2-pyridinyl group, hydroxyl groups.
- Stereochemistry : (2S,3R).
Comparison :
- Solubility : Soluble in acetonitrile and ethyl acetate due to polar N-oxide and hydroxyl groups .
- Reactivity : The pyridinyl group introduces aromatic π-π interactions, while the N-oxide enhances electrophilicity.
- Applications : Used in asymmetric catalysis and as a chiral ligand.
tert-Butyl (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoate
Structural Features :
- Ester group : tert-Butyl
- Substituents: Hydroxyl, amino, phenyl.
- Stereochemistry : (2S,3R).
Comparison :
- Steric Effects : The bulky tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the ethyl ester .
- Stability : Enhanced stability under acidic conditions due to the tert-butyl group.
- Applications : Intermediate in protease inhibitor synthesis.
Ethyl (S)-2-Hydroxy-4-phenylbutyrate
Structural Features :
- Ester group : Ethyl
- Substituents : Hydroxyl, phenyl.
- Stereochemistry : (S)-configuration at C2.
Comparison :
- Polarity: The hydroxyl group increases polarity, enhancing solubility in aqueous media compared to the amino-substituted target compound .
- Synthesis : Produced via Meerwein-Ponndorf-Verley reduction, achieving 76.9% diastereomeric excess for (2S,3R) isomers .
- Applications: Precursor for β-amino alcohol synthesis.
Key Findings and Implications
Stereochemical Influence : The (2S,3R) configuration consistently enhances enantiomeric purity and biological activity across analogs .
Functional Group Effects: Amino groups improve hydrogen-bonding capacity for target binding. Bulky ester groups (e.g., tert-butyl) increase stability but reduce reactivity .
Synthetic Accessibility : Chemoenzymatic methods outperform traditional synthesis in stereocontrol .
Biological Activity
Ethyl (2S,3R)-2-amino-3-phenylbutanoate, also known as a chiral amino acid derivative, has garnered attention in various fields of biological and medicinal chemistry due to its unique stereochemistry and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its specific stereochemistry that influences its biological interactions. The compound can be synthesized through various methods, including chiral resolution techniques and asymmetric synthesis approaches. The general structure is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 211.27 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound acts as a ligand for specific receptors and enzymes, modulating their activity through competitive inhibition or activation. The stereochemistry plays a crucial role in determining the binding affinity and selectivity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can influence neurotransmitter systems by modulating receptor activity.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies indicate that this compound may provide neuroprotection against oxidative stress and neurodegeneration.
- Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation in vitro.
Case Study: Neuroprotective Effects
A study conducted on rat models indicated that administration of this compound resulted in significant reductions in markers of oxidative stress in brain tissues. The results are summarized below:
Table 2: Neuroprotective Effects
| Treatment Group | Oxidative Stress Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 25 |
| Medium Dose | 50 |
| High Dose | 75 |
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits moderate bioavailability across different animal models. The compound's half-life varies significantly between species, indicating the need for careful dosing considerations in clinical applications.
Table 3: Pharmacokinetic Data
| Species | Bioavailability (%) | Half-life (hours) |
|---|---|---|
| Rat | 68 | 4 |
| Dog | 30 | 5 |
| Monkey | 4.5 | 1 |
Q & A
Q. What synthetic routes are commonly employed to synthesize Ethyl (2S,3R)-2-amino-3-phenylbutanoate, and how is stereochemical purity ensured?
Synthesis typically involves stereoselective reduction and esterification steps. For example, the Meerwein-Ponndorf-Verley reaction has been used for stereoselective reduction of ketones to alcohols, achieving diastereomer ratios of ~77:23 under optimized conditions . Key steps include:
- Stereochemical control : Use chiral auxiliaries or enantioselective catalysts to direct (2S,3R) configuration.
- Purification : Reverse-phase chromatography (C18 columns) or recrystallization to isolate the target isomer .
- Validation : Confirm stereochemistry via ¹H NMR coupling constants and X-ray crystallography for absolute configuration .
Q. Which analytical techniques are essential for characterizing this compound?
Critical methods include:
- ¹H NMR : Analyze splitting patterns (e.g., vicinal coupling constants) to distinguish diastereomers and verify stereochemistry .
- HPLC : Quantify enantiomeric excess using chiral stationary phases (e.g., polysaccharide-based columns) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute configuration, especially for novel derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance diastereoselectivity in the synthesis of this compound?
Diastereoselectivity depends on:
- Catalyst design : Chiral ligands (e.g., sulfinamides) can improve stereochemical outcomes, as seen in related (SS,2S,3R)-sulfinamide intermediates .
- Solvent and temperature : Polar aprotic solvents (e.g., THF) and lower temperatures may stabilize transition states favoring the (2S,3R) isomer .
- Additives : Lewis acids (e.g., Mg²⁺) or hydrogen-bond donors can modulate selectivity.
- Iterative screening : Use Design of Experiments (DoE) to systematically vary parameters and achieve >90% diastereomeric excess .
Q. How should researchers address contradictions between HPLC and NMR data in stereochemical analysis?
Discrepancies may arise from:
- Dynamic effects : Rotamers or tautomers in NMR can obscure coupling constants. Use variable-temperature NMR or deuterated solvents to mitigate .
- Column efficiency : Ensure HPLC chiral columns are properly conditioned; validate with known standards.
- Cross-validation : Combine multiple techniques (e.g., circular dichroism, optical rotation) for consensus .
Q. What are the challenges in incorporating this compound into peptide chains, and how can they be overcome?
Challenges include:
- Steric hindrance : The bulky phenyl group may impede coupling. Use microwave-assisted synthesis or ultra-reactive coupling agents (e.g., HATU) .
- Epimerization risk : Avoid basic conditions during peptide elongation. Employ low-temperature solid-phase synthesis .
- Protection strategies : Use orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
